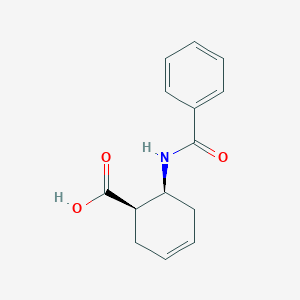![molecular formula C18H14FNO B12520138 5-Fluoro-2-(4'-methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12520138.png)
5-Fluoro-2-(4'-methoxy-[1,1'-biphenyl]-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-(4’-methoxy-[1,1’-biphenyl]-2-yl)pyridine: is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a fluorine atom and a biphenyl moiety with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(4’-methoxy-[1,1’-biphenyl]-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it suitable for the synthesis of various substituted pyridines.
Industrial Production Methods: In an industrial setting, the production of 5-Fluoro-2-(4’-methoxy-[1,1’-biphenyl]-2-yl)pyridine may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the biphenyl moiety, potentially leading to the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Substitution: Introduction of various substituents such as halogens or nitro groups.
Scientific Research Applications
Chemistry: 5-Fluoro-2-(4’-methoxy-[1,1’-biphenyl]-2-yl)pyridine is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study the interactions of fluorinated aromatic compounds with biological macromolecules. Its fluorine atom can serve as a marker in various spectroscopic techniques.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure can be modified to create analogs with improved pharmacological properties.
Industry: In the industrial sector, 5-Fluoro-2-(4’-methoxy-[1,1’-biphenyl]-2-yl)pyridine can be used in the production of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(4’-methoxy-[1,1’-biphenyl]-2-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
5-Fluoro-2-methoxy-4-pyrimidinone: This compound shares the fluorine and methoxy substituents but has a pyrimidine ring instead of a biphenyl moiety.
Trifluoromethylpyridine: This compound contains a trifluoromethyl group and a pyridine ring, offering different chemical properties and applications.
Uniqueness: 5-Fluoro-2-(4’-methoxy-[1,1’-biphenyl]-2-yl)pyridine is unique due to its combination of a fluorinated pyridine ring and a biphenyl moiety with a methoxy group. This structure provides a balance of electronic and steric properties, making it versatile for various applications in research and industry.
Properties
Molecular Formula |
C18H14FNO |
|---|---|
Molecular Weight |
279.3 g/mol |
IUPAC Name |
5-fluoro-2-[2-(4-methoxyphenyl)phenyl]pyridine |
InChI |
InChI=1S/C18H14FNO/c1-21-15-9-6-13(7-10-15)16-4-2-3-5-17(16)18-11-8-14(19)12-20-18/h2-12H,1H3 |
InChI Key |
LPNUOLKVCIOMOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2C3=NC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


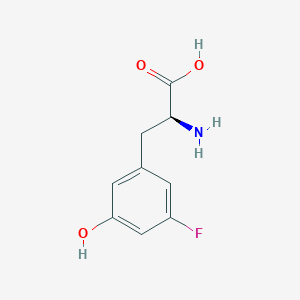
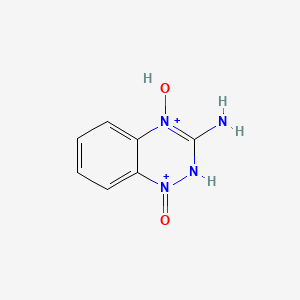
![Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B12520074.png)

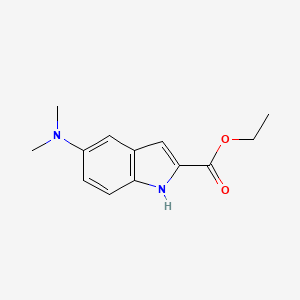
![3-(4-Ethoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12520091.png)
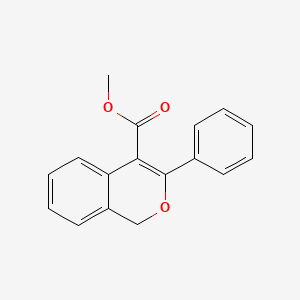
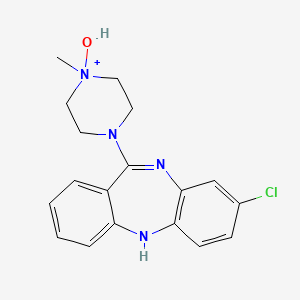
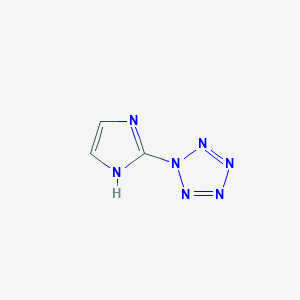


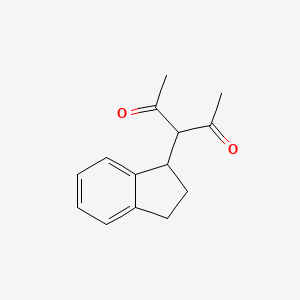
![3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide](/img/structure/B12520131.png)
